molecular formula C13H22N2S B5169916 N-(1-adamantylmethyl)-N'-methylthiourea

N-(1-adamantylmethyl)-N'-methylthiourea

Cat. No. B5169916
M. Wt: 238.39 g/mol
InChI Key: IZPMESBFRBNUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-N'-methylthiourea (AMTM) is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. AMTM is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-N'-methylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(1-adamantylmethyl)-N'-methylthiourea has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. In addition, N-(1-adamantylmethyl)-N'-methylthiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress responses.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-N'-methylthiourea has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. N-(1-adamantylmethyl)-N'-methylthiourea has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its antiviral and antitumor effects. In addition, N-(1-adamantylmethyl)-N'-methylthiourea has been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

N-(1-adamantylmethyl)-N'-methylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and stability. In addition, it has a wide range of potential applications, including antiviral, antitumor, and neuroprotective therapies. However, there are also some limitations to using N-(1-adamantylmethyl)-N'-methylthiourea in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for research on N-(1-adamantylmethyl)-N'-methylthiourea. One area of interest is the development of novel synthesis methods that can improve the yield and purity of N-(1-adamantylmethyl)-N'-methylthiourea. Another area of interest is the investigation of N-(1-adamantylmethyl)-N'-methylthiourea's potential as a therapeutic agent for various diseases, including viral infections, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of N-(1-adamantylmethyl)-N'-methylthiourea and to optimize its therapeutic effects. Finally, the development of novel analogs of N-(1-adamantylmethyl)-N'-methylthiourea may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

N-(1-adamantylmethyl)-N'-methylthiourea can be synthesized using a variety of methods, including the reaction of N-methylthiourea with 1-adamantylmethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of N-methylthiourea with 1-adamantylmethyl isocyanate. Both of these methods have been used to successfully synthesize N-(1-adamantylmethyl)-N'-methylthiourea with high yields and purity.

Scientific Research Applications

N-(1-adamantylmethyl)-N'-methylthiourea has been extensively studied for its potential therapeutic properties. It has been shown to have antiviral, antitumor, and neuroprotective effects. N-(1-adamantylmethyl)-N'-methylthiourea has been investigated for its ability to inhibit the replication of various viruses, including HIV-1, influenza A, and herpes simplex virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(1-adamantylmethyl)-N'-methylthiourea has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(1-adamantylmethyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c1-14-12(16)15-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPMESBFRBNUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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